

2-Aminocyclohexanone hydrochloride solubility data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Aminocyclohexanone hydrochloride
CAS No.:	6946-05-0
Cat. No.:	B1279538

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An In-Depth Technical Guide to the Solubility of **2-Aminocyclohexanone Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of **2-aminocyclohexanone hydrochloride**. As a crucial parameter in pharmaceutical development and organic synthesis, a thorough understanding of this compound's solubility is paramount for ensuring reproducible results in research and achieving optimal bioavailability in therapeutic applications. This document moves beyond a simple data sheet to explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the critical factors that influence its behavior in solution.

Introduction: The Significance of 2-Aminocyclohexanone Hydrochloride

2-Aminocyclohexanone hydrochloride is a versatile bifunctional organic molecule, featuring both a secondary amine and a ketone. It serves as a valuable building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical sector where it is explored for its potential in creating novel treatments for neurological disorders.[1] The hydrochloride salt form is commonly used because it enhances the compound's stability and, critically, its solubility in aqueous media, which is a frequent requirement for laboratory applications and drug formulation.[1]

An accurate assessment of its solubility is not merely an academic exercise; it is a foundational requirement for:

- **Drug Development:** Solubility is a primary determinant of a drug's oral bioavailability.[2] Poorly soluble compounds often face significant hurdles in formulation and may exhibit low efficacy.[2]
- **Process Chemistry:** In synthetic organic chemistry, solvent selection and reaction concentration are dictated by the solubility of reactants and intermediates. Understanding these parameters is key to optimizing reaction kinetics, yield, and purity.
- **Analytical Method Development:** Preparing stock solutions and calibration standards for analytical techniques like HPLC or GC requires precise knowledge of a compound's solubility to ensure accurate quantification.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key characteristics of **2-aminocyclohexanone hydrochloride** is presented below.

Property	Value	Source
CAS Number	6946-05-0	[1][3][4]
Molecular Formula	C ₆ H ₁₁ NO·HCl (or C ₆ H ₁₂ ClNO)	[1][3]
Molecular Weight	149.62 g/mol	[1][3]
Melting Point	157-158 °C (decomposes)	[1]
Appearance	Data not consistently available; typically a solid.	
Storage	Inert atmosphere, Room Temperature	[1]

Principles Governing Solubility

The dissolution of **2-aminocyclohexanone hydrochloride** is governed by several key factors. As an amine salt, its behavior in solution is particularly sensitive to the chemical environment.

- **Polarity and Hydrogen Bonding:** The presence of the protonated amino group (-NH₃⁺) and the carbonyl group (C=O) makes the molecule capable of forming strong hydrogen bonds and ion-dipole interactions with polar solvents like water. The hydrochloride salt form is significantly more polar than its free base counterpart, which dramatically enhances its aqueous solubility.[5]
- **pH-Dependent Solubility:** This is arguably the most critical factor. **2-Aminocyclohexanone hydrochloride** is the salt of a weak base. Its solubility in aqueous media is highly dependent on the pH of the solution. In acidic to neutral conditions, the amine remains protonated (R-NH₃⁺), an ionic form that is readily solvated by water. As the pH becomes more alkaline, the amine is deprotonated to its free base form (R-NH₂), which is significantly less polar and thus less soluble in water. This equilibrium is crucial for controlling its dissolution.[5][6][7]
- **Temperature:** For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[5][7] This relationship should be experimentally verified for specific solvent systems.

- Common Ion Effect: The presence of a common ion (e.g., from adding NaCl to the solution) can decrease the solubility of an ionic compound, although this effect is typically more pronounced for sparingly soluble salts.

Known Solubility Data

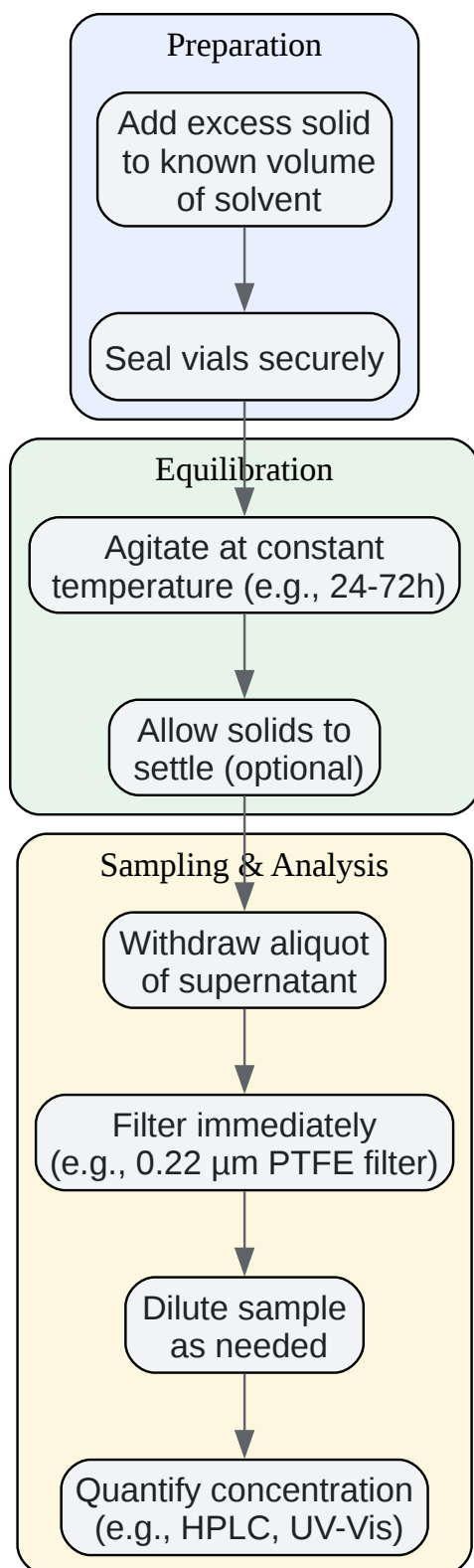
Specific quantitative solubility data for **2-aminocyclohexanone hydrochloride** is not readily available in public chemical databases.[1] However, information on structurally analogous compounds provides valuable context. For instance, trans-2-aminocyclohexanol hydrochloride is described as "soluble" in water and has a measured solubility of 25 mg/mL in a solution of 1N acetic acid in methanol.[8][9]

Given the lack of specific data, it is imperative for researchers to experimentally determine the solubility of **2-aminocyclohexanone hydrochloride** in the specific solvent systems relevant to their work.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[10][11] This method measures the thermodynamic solubility, which is the saturation concentration of the compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

Diagram of the Shake-Flask Workflow



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of **2-aminocyclohexanone hydrochloride** in a specified solvent (e.g., water, phosphate-buffered saline pH 7.4) at a constant temperature.

Materials:

- **2-Aminocyclohexanone hydrochloride** (solid)
- Solvent of interest
- Analytical balance
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Syringes and syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Volumetric flasks and pipettes for dilution
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

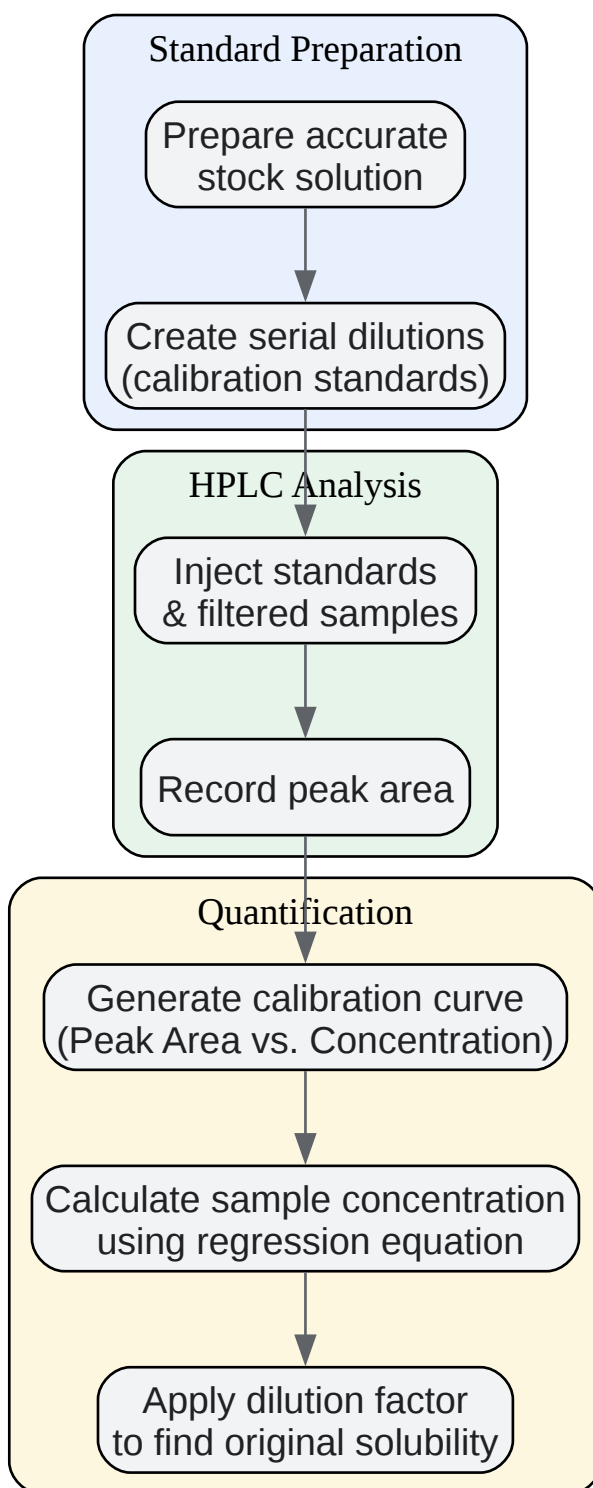
- Preparation: Add an excess amount of solid **2-aminocyclohexanone hydrochloride** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).
- Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the vials at a constant speed and temperature (e.g., 25 °C or 37 °C).
 - Causality Insight: Constant agitation ensures continuous interaction between the solid and the solvent, facilitating the process of reaching equilibrium. Temperature control is critical as solubility is temperature-dependent.[12]

- **Equilibrium Confirmation:** To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.
- **Sampling:** Once equilibrium is reached, stop the agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
- **Filtration:** Immediately filter the aliquot through a syringe filter into a clean vial.
 - **Self-Validating System:** This step is crucial to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the compound.
- **Dilution and Analysis:** Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample to determine its concentration.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying the concentration of dissolved analytes.^[13]

Diagram of the Analytical Workflow



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Caption: General workflow for sample quantification using HPLC.

General HPLC Method Protocol

Objective: To quantify the concentration of **2-aminocyclohexanone hydrochloride** in filtered samples from the solubility experiment.

Starting Conditions (to be optimized):

- Instrument: HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by performing a UV scan of the compound in the mobile phase. The carbonyl group suggests absorbance in the low UV range (e.g., 210-220 nm).
- Injection Volume: 10 μ L.

Procedure:

- Calibration Curve: Prepare a stock solution of **2-aminocyclohexanone hydrochloride** of known concentration in the mobile phase. Perform a series of dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.
- Analysis: Inject the calibration standards, a blank (mobile phase), and the diluted samples onto the HPLC system.
- Quantification: Record the peak area for each injection. Plot a calibration curve of peak area versus concentration for the standards. The curve should have a correlation coefficient (r^2) > 0.99. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.
- Solubility Calculation: Multiply the calculated sample concentration by the dilution factor to determine the final solubility, typically expressed in mg/mL or μ g/mL.

In-Depth Discussion: The Critical Role of pH

For an amine hydrochloride, pH is the dominant factor controlling aqueous solubility. The relationship between the protonated (salt) and deprotonated (free base) forms is described by the Henderson-Hasselbalch equation and dictates the compound's state in solution.

Diagram of pH-Dependent Equilibrium

Caption: pH-dependent equilibrium of **2-aminocyclohexanone hydrochloride**.

Expert Insights:

- **Acidic pH:** At a pH well below the pKa of the conjugate acid ($R-NH_3^+$), the equilibrium is shifted far to the left (ionized form). In this state, the compound will exhibit its maximum aqueous solubility. This is why amine drugs are often formulated as hydrochloride salts.
- **Alkaline pH:** As the pH increases and approaches the pKa, the free base ($R-NH_2$) begins to form. Once the pH exceeds the pKa, the uncharged free base becomes the dominant species. Being significantly less polar, its solubility is much lower, and precipitation may occur if the concentration exceeds its intrinsic solubility limit.
- **Implications for Drug Development:** This pH-solubility profile is critical for oral drug delivery. A drug must be soluble in the acidic environment of the stomach (pH 1-3) but may face solubility challenges in the more neutral environment of the small intestine (pH 6-7.5), where most absorption occurs.^[7] Therefore, a complete pH-solubility profile is essential during pre-formulation studies.^[13]

Conclusion

While **2-aminocyclohexanone hydrochloride** is utilized in its salt form to improve stability and solubility, a detailed quantitative understanding of its behavior in various solvents remains essential for its effective application. This guide has outlined the core theoretical principles governing its dissolution and provided a robust, field-proven framework for its experimental determination using the shake-flask method coupled with HPLC analysis. Researchers and developers must recognize the profound impact of environmental factors, especially pH, on the solubility of this compound. By implementing these rigorous methodologies, scientists can

ensure data integrity, optimize experimental and manufacturing processes, and accelerate the development of novel chemical entities.

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- To cite this document: BenchChem. [2-Aminocyclohexanone hydrochloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279538/docs#2-aminocyclohexanone-hydrochloride-solubility-data\]](https://www.benchchem.com/product/b1279538/docs#2-aminocyclohexanone-hydrochloride-solubility-data)

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